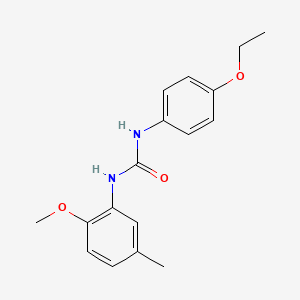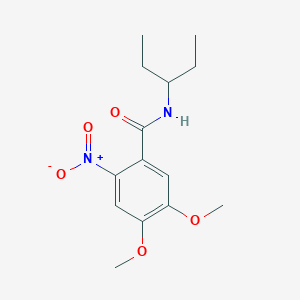![molecular formula C18H18N2OS B5805726 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever.
科学的研究の応用
DAPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. DAPH has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. DAPH also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, DAPH has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
DAPH exerts its pharmacological effects by inhibiting the activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DAPH has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects in various animal models. DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. DAPH also reduces oxidative stress and inflammation in the brain, thereby protecting against neurodegenerative disorders.
実験室実験の利点と制限
DAPH is a potent inhibitor of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide and exhibits significant pharmacological effects in various animal models. However, DAPH has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Moreover, DAPH may interact with other enzymes and proteins, leading to off-target effects.
将来の方向性
Future research on DAPH should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Moreover, the development of novel DAPH analogs with improved pharmacological properties could enhance its therapeutic potential. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of DAPH, thereby enhancing its efficacy and safety.
合成法
The synthesis of DAPH involves a multi-step process that includes the reaction of 3,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, followed by the reaction of this intermediate with phenylacryloyl chloride to yield the final product. The yield of DAPH can be improved by using a solvent system that contains both polar and nonpolar solvents. The purity of DAPH can be enhanced by recrystallization from a suitable solvent.
特性
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(12-14(13)2)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRMLQOOPDZLEF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)
![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)

![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

